Butylsilane is an organosilicon compound with the chemical formula . It is a colorless, flammable liquid that is primarily used in various chemical synthesis processes. The compound features a butyl group attached to a silicon atom, which contributes to its unique properties and reactivity compared to other silanes. Due to its hydrophobic nature, butylsilane can be utilized in applications requiring water-repellent characteristics, making it valuable in coatings and sealants.
Butylsilane can be synthesized through several methods:
Butylsilane finds applications across various industries:
Interaction studies involving butylsilane focus on its reactivity with other compounds. For example, it has been observed that butylsilane interacts readily with polar solvents and electrophiles, which can lead to the formation of various siloxanes and silanes. These interactions are crucial for understanding its behavior in chemical processes and applications .
Butylsilane shares similarities with several other organosilicon compounds. Here is a comparison highlighting its uniqueness:
Compound | Formula | Key Characteristics |
---|---|---|
Trimethylsilane | Highly volatile; used as a reagent in organic synthesis. | |
Triethylsilane | More stable than butylsilane; often used in hydrosilylation reactions. | |
Di-tert-butylsilane | Exhibits steric hindrance; useful in specific synthetic pathways. | |
Cyclohexylsilane | Provides different reactivity due to cyclic structure; used in specialized applications. |
Butylsilane's distinctive feature lies in its balance between reactivity and stability due to its straight-chain structure, making it versatile for various applications while maintaining manageable handling properties compared to more volatile silanes like trimethylsilane.
The study of butylsilane dates to the mid-20th century, coinciding with the rise of organosilicon chemistry. Early work by Steele et al. (1962) established foundational insights into silicon-carbon bond dissociation energies using electron impact methods. The 1953 NASA report on large-scale synthesis via lithium aluminum hydride reduction marked a pivotal milestone, enabling industrial production. Subsequent research expanded into structural variants, driven by the need for tailored materials in aerospace and polymer industries.
Butylsilanes occupy a unique niche due to their hybrid organic-inorganic character. The silicon atom’s electronegativity (1.90) and capacity for hypervalent bonding facilitate diverse reactivity patterns absent in pure hydrocarbons. These compounds serve as precursors for siloxanes, silicones, and surface-modifying agents, leveraging their hydrophobic properties and thermal stability.
Property | n-Butylsilane | tert-Butylsilane | Di-tert-Butylsilane |
---|---|---|---|
Boiling Point (°C) | 56.7 | 56.7 | 129–130 |
Density (g/mL) | 0.68 | 0.68 | 0.729 |
Reactivity | High | Moderate | Low |
The molecular structure of butylsilane features a silicon atom at the center of a tetrahedral arrangement, bonded to three hydrogen atoms and a linear n-butyl chain (CCCC[SiH₃]) [2]. X-ray crystallography and computational optimizations confirm that the Si–C bond length measures approximately 1.932 Å, while the Si–H bonds are shorter at 1.480 Å [3] . The Si–Si bond length in polysilane derivatives, such as poly(di-n-butylsilane) (PDBS), extends to 2.3876 Å due to steric interactions between adjacent butyl groups [3].
The bond angles deviate slightly from ideal tetrahedral values (109.5°). For instance, the ∠Si–Si–Si angle in PDBS decreases to 111.57° in the 7/3 helical conformation [5], while the ∠C–Si–C angle in butylsilane derivatives expands to 112.79° under ethyl substitution [3]. These distortions arise from repulsive interactions between bulky alkyl substituents.
Table 1: Comparative Bond Lengths in Silane Derivatives
Compound | Si–Si (Å) | Si–C (Å) | Si–H (Å) |
---|---|---|---|
Polysilane | 2.3456 | – | – |
Poly(dimethylsilane) | 2.3522 | 1.9045 | – |
Poly(diethylsilane) | 2.3876 | 1.9315 | – |
Butylsilane | – | 1.932 | 1.480 |
Data sourced from geometric optimizations [3] .
The bonding in butylsilane is governed by sp³ hybridization at the silicon atom, with four σ bonds formed through overlap of silicon’s 3sp³ orbitals and orbitals from hydrogen/carbon . Natural bond orbital (NBO) analysis shows a partial positive charge (+0.32 e) on silicon due to its lower electronegativity (1.90) compared to carbon (2.55) [7]. This charge polarization facilitates nucleophilic attacks at the silicon center, as seen in hydrosilylation reactions .
The butyl group’s electron-donating inductive effect slightly increases electron density at silicon, reducing its electrophilicity compared to shorter-chain alkylsilanes. However, this effect is counterbalanced by steric shielding, which hinders access to the reactive site. Frontier molecular orbital (FMO) calculations reveal a highest occupied molecular orbital (HOMO) localized on the silicon-hydrogen bonds, while the lowest unoccupied molecular orbital (LUMO) resides on the σ* antibonding orbital of the Si–C bond [6].
Density functional theory (DFT) at the B3LYP/6-31G* level accurately predicts butylsilane’s geometry, with deviations <0.5% from experimental bond lengths [3] [6]. Molecular dynamics (MD) simulations using the GROMACS force field reproduce its liquid-phase behavior, including diffusion coefficients (D = 1.2 × 10⁻⁹ m²/s at 25°C) and density (0.68 g/cm³) [7].
Conformational analysis reveals two stable states for the butyl chain:
Table 2: Computational Results for Butylsilane Conformers
Conformation | Relative Energy (kcal/mol) | Si–Si–Si Angle (°) |
---|---|---|
All-trans | 0.0 | 112.93 |
7/3 Helix | 2.1 | 111.57 |
Data derived from DFT calculations [3] [5].
The tetrahedral geometry of butylsilane directly influences its reactivity. The exposed Si–H bonds participate in hydrosilylation, forming Si–C bonds with alkenes . Steric hindrance from the butyl group slows this reaction compared to methylsilane, as evidenced by a 40% reduction in rate constant [7].
In polymeric forms, the 7/3 helical conformation of PDBS induces optical activity. Circular dichroism (CD) spectra show a strong (−)-signal at 299 nm (gabs = +1.3 × 10⁻²) due to helical chirality [5]. This structure also enhances thermal stability, with a helix–helix transition temperature (TC2) of 28°C [5].
Substituent size correlates with phase behavior: